Physicochemical Differentiation: Reduced MW and Lipophilicity vs. Halogenated Analog CAS 1058433-24-1
CAS 1058197-56-0 (MW 255.28 g/mol) shows a 23.6% reduction in molecular weight compared to its 4-bromobenzyl analog CAS 1058433-24-1 (MW 334.17 g/mol) . This is due to the absence of the bromine substituent, which lowers the molecular weight (255.28 vs 334.17 g/mol, Δ = 78.89 g/mol) and eliminates the heavy atom effect, reducing logP by an estimated 1.1 unit . The smaller, less lipophilic scaffold is more compliant with lead-like criteria (MW ≤ 350, cLogP ≤ 3.5), providing a distinct advantage for CNS drug discovery programs where reducing molecular weight and lipophilicity is critical for improving blood-brain barrier permeability and reducing off-target toxicity risk.
| Evidence Dimension | Molecular weight (g/mol) / predicted LogP |
|---|---|
| Target Compound Data | MW = 255.28 g/mol; cLogP ~ 1.8 (estimated from analog series) |
| Comparator Or Baseline | CAS 1058433-24-1 (6-(4-bromobenzyl)-3-ethyl analog): MW = 334.17 g/mol; cLogP ~ 2.9 |
| Quantified Difference | ΔMW = -78.89 g/mol (-23.6%); ΔcLogP ≈ -1.1 log units |
| Conditions | Calculated using SMILES: CCn1nnc2c(=O)n(Cc3ccccc3)cnc21 vs. CCn1nnc2c(=O)n(Cc3ccc(Br)cc3)cnc21 |
Why This Matters
For CNS-targeted screening cascades, the lower MW and cLogP of CAS 1058197-56-0 increase the probability of meeting lead-like physicochemical filters, directly influencing procurement decisions when building fragment or lead-like libraries.
